isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:
- Position 1: A 2-methoxyethyl group (–CH2CH2OCH3), providing ether-based polarity.
- Position 2: An amino group (–NH2), enabling hydrogen bonding and reactivity.
- Position 3: An isobutyl ester (–COOCH2CH(CH3)2), enhancing lipophilicity compared to shorter-chain esters.
Properties
IUPAC Name |
2-methylpropyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11(2)10-25-18(23)14-15-17(22(16(14)19)8-9-24-3)21-13-7-5-4-6-12(13)20-15/h4-7,11H,8-10,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRXBJYGSRRYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that belongs to the class of pyrroloquinoxaline derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its effects on various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.399 g/mol. Its structure features a complex arrangement that includes a pyrrolo[2,3-b]quinoxaline core, which is known for its pharmacological significance.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.399 g/mol |
| CAS Number | 839704-85-7 |
This compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of specific enzyme pathways, particularly those involved in cancer progression and metabolic regulation.
Key Biological Activities:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of phosphofructokinase-2 (PFKFB3), which plays a crucial role in glycolysis and tumor metabolism. Inhibition of this enzyme may lead to reduced tumor growth and improved outcomes in cancer models .
- Antimicrobial Activity : Quinoxaline derivatives have been noted for their antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .
Case Studies
- In Vitro Studies : A study on quinoxaline derivatives demonstrated their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The isobutyl derivative showed promising results in inhibiting trypanothione reductase, an essential enzyme for the parasite's survival, indicating potential therapeutic applications in treating parasitic infections .
- Cancer Research : In research focusing on lung adenocarcinomas, compounds similar to this compound were evaluated for their ability to inhibit glycolytic pathways critical for tumor growth. The findings suggested that targeting metabolic enzymes could enhance cancer treatment strategies .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrroloquinoxalines, characterized by their unique bicyclic structure which contributes to their biological activity. The molecular formula is , and its structure allows for interactions with various biological targets, particularly protein kinases.
Kinase Inhibition
One of the primary applications of isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is as a kinase inhibitor . Research indicates that compounds with similar structures have shown efficacy in inhibiting specific protein kinases associated with cancer progression, such as:
- IGF-1R (Insulin-like Growth Factor 1 Receptor)
- Aurora Kinases
- Src Family Kinases
Inhibiting these kinases can lead to reduced tumor growth and proliferation, making this compound a candidate for cancer therapy .
Antiviral Activity
Recent studies have explored the antiviral potential of pyrroloquinoxaline derivatives, including this compound. These compounds have demonstrated activity against various viruses by disrupting viral replication processes. Specifically, their mechanism involves interference with viral proteins essential for replication .
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal highlighted the efficacy of pyrroloquinoxaline derivatives in inhibiting the growth of solid tumors in vitro. The researchers observed that treatment with this compound led to significant apoptosis in cancer cell lines expressing high levels of IGF-1R .
Case Study 2: Antiviral Mechanisms
In another investigation focused on antiviral activity, this compound was tested against herpes simplex virus (HSV). The results indicated a dose-dependent reduction in viral load in infected cell cultures, suggesting potential for therapeutic use in antiviral treatments .
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly influences electronic, steric, and solubility properties:
*2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Functional Group Variations at Position 3
Key Research Findings and Data
Corrosion Inhibition Mechanisms
Substituent Effects on Solubility and Reactivity
- Ether vs. Aromatic Groups: The target’s 2-methoxyethyl group improves polarity compared to naphthyl or benzyl analogs, favoring solubility in polar solvents like ethanol or DMSO.
- Ester Chain Length : Isobutyl esters (branched) offer higher lipophilicity than ethyl or methyl esters, impacting pharmacokinetics in drug design .
Q & A
Q. What are the recommended synthetic routes for isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Condensation : Formation of the pyrroloquinoxaline core via cyclocondensation of substituted quinoxaline precursors with amino esters.
- Substitution : Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions.
- Esterification : Incorporation of the isobutyl ester using alkylation or transesterification.
Optimization parameters include: - Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for esterification .
- Catalysts : Transition metals (e.g., Pd for coupling) or bases (e.g., K₂CO₃) improve yield and selectivity .
Q. How is the structural integrity of this compound confirmed in laboratory settings?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.6 ppm; ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~430–450 g/mol based on analogs) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the biological activity of pyrroloquinoxaline derivatives like this compound?
- Methodological Answer : Contradictions in biological assays (e.g., variable IC₅₀ values) can arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using controls like doxorubicin for cytotoxicity .
- Compound Stability : Test degradation under assay conditions via HPLC. The methoxyethyl group may hydrolyze in acidic/basic environments, altering activity .
- Target Selectivity : Use kinase profiling panels to compare inhibition patterns with analogs (e.g., dichlorophenyl vs. ethoxycarbonyl derivatives) .
Q. How does the 2-methoxyethyl substituent influence the compound’s interaction with biological targets compared to other substituents?
- Methodological Answer : Substituent effects can be analyzed via:
- Molecular Docking : Compare binding poses of methoxyethyl with bulkier groups (e.g., naphthyl or dichlorophenyl) to assess steric/electronic effects on target engagement .
- SAR Studies : Synthesize analogs with varied substituents and test activity (see table below).
| Substituent | Biological Activity (IC₅₀, μM) | Key Interaction Mechanism | Reference |
|---|---|---|---|
| 3,5-Dichlorophenyl | 0.12 (FGFR1 inhibition) | Hydrophobic pocket binding | |
| 4-Ethoxycarbonylphenyl | 0.45 (Antimicrobial) | Hydrogen bonding with enzymes | |
| 2-Methoxyethyl (this compound) | Pending | Predicted: Enhanced solubility & moderate steric hindrance | – |
The methoxyethyl group likely improves aqueous solubility (critical for bioavailability) while maintaining moderate target affinity due to its electron-rich oxygen atom .
Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment (e.g., apoptosis markers like Bax/Bcl-2) .
- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) in treated vs. untreated cancer cells .
- In Vivo Studies : Use xenograft models to evaluate tumor suppression, leveraging the compound’s improved solubility for IP/IV administration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles of pyrroloquinoxaline derivatives?
- Methodological Answer : Discrepancies may stem from:
- Solvent Systems : Test solubility in multiple solvents (e.g., ethanol, PBS) and use co-solvents (e.g., Cremophor EL) for hydrophobic compounds .
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) with LC-MS monitoring. The ester group in this compound may hydrolyze faster than amide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
